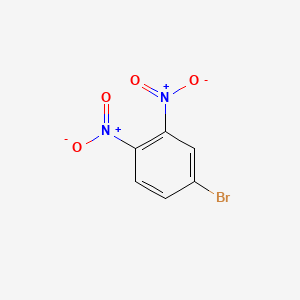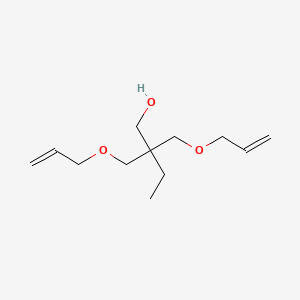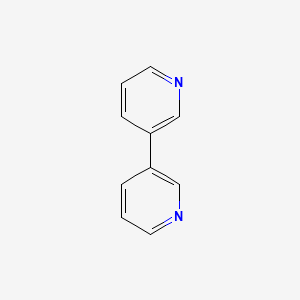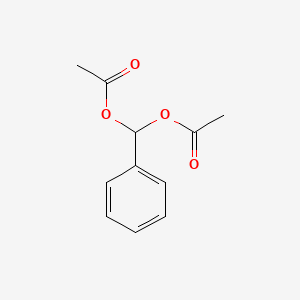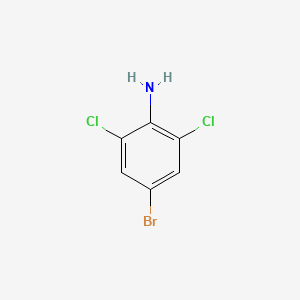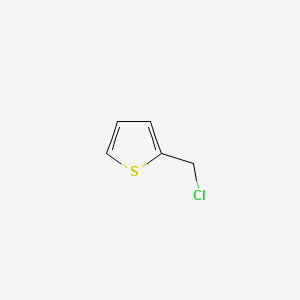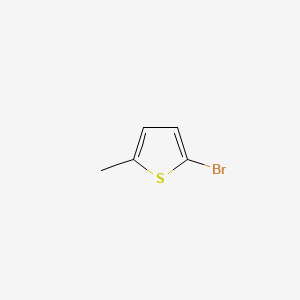
1-Azidonaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-azidonaphthalene derivatives involves strategic functionalization and azidation of the naphthalene core. A notable approach involves the Staudinger reaction between 1,8-diazidonaphthalene and phosphorous(III) building blocks, leading to a series of bisphosphazides with a constrained 1,8-disubstituted naphthalene backbone. This synthesis route highlights the stability and potential basicity of the resulting compounds due to the constrained geometry interaction of highly basic nitrogen atoms (Kögel et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-azidonaphthalene derivatives is characterized by a naphthalene core with azido groups, which significantly influences their chemical properties. Structural studies have been conducted on related organoboron compounds, revealing intricate crystal and molecular structures that provide insights into the steric and electronic effects imparted by azido substitution (Kliegel et al., 1986).
Chemical Reactions and Properties
1-Azidonaphthalene undergoes various chemical reactions, including intramolecular transformations leading to naphthoxazoles, dihydrobenz[indazoles], and perimidines. These reactions are facilitated by the azide functionality, which acts as a versatile reactive intermediate. For instance, pyrolysis of 1-acylamino-8-azidonaphthalenes leads to the formation of 2-substituted 9-aminonaphth[1,2-d]oxazoles through an intramolecular acid-catalyzed decomposition of the azide system (Bradbury et al., 1972).
Wissenschaftliche Forschungsanwendungen
Photoactive Covalent Labeling of Membrane Components
1-Azidonaphthalene has been employed in the study of biological membranes. Klip and Gitler (1974) demonstrated its use in labeling the fatty acyl chains of phospholipids in liposomes and sarcoplasmic reticulum membranes. This method provides insights into the composition and dynamics of membrane components (Klip & Gitler, 1974).
Arabinosyltransferase Activity Probe in Mycobacterium tuberculosis
Pathak et al. (2002) synthesized a photoaffinity probe using a derivative of 1-Azidonaphthalene. This probe aids in determining arabinosyl transferase activity and identifying binding sites in Mycobacterium tuberculosis, contributing to tuberculosis research (Pathak et al., 2002).
Inactivation and Labeling of Viral Proteins
Belanger et al. (2010, 2011) explored the use of 1-Azidonaphthalene in inactivating viruses while preserving surface epitopes. This approach is significant for developing vaccines and studying viral structures (Belanger et al., 2010), (Belanger et al., 2011).
Fluorescent Probe for Bioimaging
Mao et al. (2013) developed a two-photon bioimaging probe using a naphthalene derivative and an azide group. This probe, with improved sensitivity, is used for monitoring hydrogen sulfide in living cells, enhancing our understanding of its physiological roles (Mao et al., 2013).
Study of Olfactory Receptors
Menevşe and Menevşe (1989) applied 1-Azidonaphthalene in the study of olfactory receptors. By using a photoaffinity labeling technique, they investigated the receptors involved in odorant discrimination, offering insights into the olfactory system (Menevşe & Menevşe, 1989).
Chemical Synthesis and Reactions
Bradbury et al. (1969, 1972) explored the chemical reactions of 1-Azidonaphthalene derivatives, leading to the formation of various compounds like oxazoles, perimidines, and benz[cd]indazoles. These studies contribute to the field of synthetic chemistry and the understanding of reaction mechanisms (Bradbury et al., 1969), (Bradbury et al., 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-azidonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISGPFBRUIUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988913 | |
| Record name | 1-Azidonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidonaphthalene | |
CAS RN |
6921-40-0 | |
| Record name | 1-Azidonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azidonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






